molecular formula C16H13N3O2 B2522071 7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251563-51-5

7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2522071
CAS No.: 1251563-51-5
M. Wt: 279.299
InChI Key: QWMLCVCYOVFPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a chemical compound developed for life science research. It belongs to the 1,8-naphthyridine class of N-heterocyclic compounds, which are recognized for their diverse pharmacological potential, particularly as antimicrobial agents . The core 4-oxo-1,8-naphthyridine-3-carboxylic acid structure is a known pharmacophore in several commercial antibacterial drugs, with the first such agent, nalidixic acid, being introduced in the 1960s . The primary mechanism of action for this class of compounds often involves the inhibition of bacterial DNA replication by targeting enzymes such as DNA gyrase and topoisomerase IV . Researchers are increasingly interested in novel naphthyridine derivatives to combat the growing global threat of antimicrobial resistance . This specific compound, with its N-phenylcarboxamide substituent, is a candidate for investigations into structure-activity relationships, helping to elucidate the structural features required for potent biological activity against drug-resistant bacterial and fungal pathogens . It is intended for use in various research applications, including in vitro antimicrobial assays, mechanistic studies, and the development of new anti-infective agents . Safety Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. CAS Number: 1251627-23-2 Molecular Formula: C24H19FN4O3 Molecular Weight: 430.43 g/mol

Properties

IUPAC Name

7-methyl-4-oxo-N-phenyl-1H-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-10-7-8-12-14(20)13(9-17-15(12)18-10)16(21)19-11-5-3-2-4-6-11/h2-9H,1H3,(H,19,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMLCVCYOVFPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry.

Scientific Research Applications

7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential therapeutic agent .

Comparison with Similar Compounds

Physicochemical Properties

Substituents significantly influence logP, solubility, and bioavailability:

Compound Molecular Weight logP Melting Point (°C) Key Observations
Target Compound ~350 (estimated) ~3.5* Not reported Methyl and phenyl groups balance hydrophobicity and solubility .
Nalidixic Acid 232.24 1.2 225–227 Low logP due to carboxylic acid; limited membrane permeability .
5a4 () 424.28 4.09 193–195 High clogP from chlorinated aryl groups enhances lipid solubility .
Quinolinyl Derivative () 358.39 3.36 Not reported Moderate logP suitable for oral bioavailability .

*Estimated based on structural similarity.

Structure-Activity Relationships (SAR)

  • Position 3 : Carboxylic acids (nalidixic acid) are essential for antibacterial activity, while carboxamides may shift activity toward other targets (e.g., kinases) .
  • Position 7 : Methyl groups (target compound) improve metabolic stability compared to halogens (’s 7-chloro-6-fluoro derivative) .
  • N-Substituents : Aryl groups (e.g., phenyl in the target compound) enhance π-π interactions in binding pockets, whereas alkyl chains (e.g., ethyl in nalidixic acid) favor solubility .

Biological Activity

7-Methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following formula:

C13H12N2O2\text{C}_{13}\text{H}_{12}\text{N}_{2}\text{O}_{2}

This compound features a naphthyridine moiety that is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 7-methyl-4-oxo-N-phenyl-naphthyridine have shown efficacy against both Gram-positive and Gram-negative bacteria.

The antimicrobial activity is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This mechanism is similar to that observed in quinolone antibiotics.

Table 1: Antimicrobial Efficacy of Naphthyridine Derivatives

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
7-Methyl-4-Oxo-N-Phenyl-NaphthyridineStaphylococcus aureus8 µg/mL
7-Methyl-4-Oxo-N-Phenyl-NaphthyridineEscherichia coli16 µg/mL

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of naphthyridine derivatives. Specifically, 7-methyl-4-oxo-N-phenyl-naphthyridine has been investigated for its ability to induce apoptosis in cancer cell lines.

Case Studies

A notable study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound was found to induce cell cycle arrest and apoptosis through the activation of caspase pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Caspase activation
A54915.0Cell cycle arrest

Pharmacokinetics

The pharmacokinetic profile of naphthyridine derivatives suggests favorable absorption and distribution characteristics. Studies indicate that these compounds can achieve therapeutic concentrations in plasma and tissues, making them suitable candidates for further development.

Q & A

Q. What are the standard synthetic routes for 7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves a multi-step approach:

  • Core Formation : Cyclization of 2-aminopyridine derivatives with ethoxy methylene malonate via the Gould–Jacobs reaction to form the naphthyridinone core .
  • Functionalization : N-alkylation using sodium hydride in anhydrous DMF with substituted benzyl halides or aryl chlorides to introduce the phenyl group .
  • Purification : Recrystallization or column chromatography (e.g., methanol:chloroform eluent) to achieve >95% purity .
    Optimization Strategies :
  • Temperature control during cyclization (reflux in phenoxy ether at 150–160°C) minimizes side products .
  • Use of coupling agents (e.g., EDC/DCC) for amide bond formation improves regioselectivity .

Q. What analytical techniques are critical for structural characterization of this compound?

Key methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.7 ppm, carbonyl carbons at δ 165–175 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 423 [M+^+] for chlorinated analogs) to verify molecular weight .
  • IR Spectroscopy : Peaks at 1650–1680 cm1^{-1} confirm C=O (amide/keto) groups .
  • X-ray Crystallography : Resolves bond angles and dihedral angles in crystalline derivatives .

Q. How do solvent polarity and pH influence the solubility of this compound?

  • Solubility : Preferentially dissolves in polar aprotic solvents (DMF, DMSO) due to hydrogen bonding with the carboxamide group .
  • pH Effects : Protonation of the naphthyridine nitrogen at acidic pH (e.g., pH < 4) enhances aqueous solubility, while neutral/alkaline conditions favor precipitation .

Advanced Research Questions

Q. How can in silico tools predict the bioactivity of derivatives, and what validation methods are used?

  • Computational Methods :
    • Docking Studies : AutoDock Vina or Schrödinger Suite to assess binding affinity to targets like topoisomerases or kinases .
    • ADMET Prediction : SwissADME for bioavailability, with attention to LogP (<5) and topological polar surface area (>60 Ų) .
  • Validation :
    • In vitro Correlation : Compare predicted IC50_{50} values (e.g., for enzyme inhibition) with experimental data from fluorescence-based assays .
    • Statistical Metrics : Use ROC curves to evaluate predictive accuracy (AUC >0.7 considered robust) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -F) enhance antimicrobial activity but reduce solubility, leading to variable IC50_{50} values .
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation time (24h vs. 48h) significantly alter cytotoxicity results .
    Resolution :
  • Meta-Analysis : Normalize data using Z-score transformations to account for assay variability .
  • Structure-Activity Relationship (SAR) : Quantify substituent contributions via Hammett constants (σ) or steric parameters (Taft) .

Q. What mechanistic insights explain its inhibitory effects on cancer cell proliferation?

  • Target Identification :
    • Topoisomerase II Inhibition : Intercalation into DNA-topoisomerase complexes, validated by comet assays .
    • Apoptosis Induction : Caspase-3/7 activation (measured via fluorogenic substrates) and mitochondrial membrane depolarization (JC-1 staining) .
  • Pathway Analysis : RNA-seq reveals downregulation of PI3K/AKT/mTOR pathways in treated cells .

Q. How do crystallographic data inform the design of analogs with improved potency?

  • Key Structural Features :
    • Dihedral Angle : A 15–25° angle between the naphthyridine core and phenyl group optimizes target binding .
    • Hydrogen Bonding : The 4-oxo group forms critical H-bonds with Arg364 in EGFR kinase (PDB: 1M17) .
      Design Strategies :
  • Introduce methyl or methoxy groups at C7 to enhance hydrophobic interactions .
  • Replace N-phenyl with heteroaryl groups (e.g., pyridyl) to improve solubility without compromising affinity .

Q. What experimental approaches validate the compound’s role as a biochemical probe?

  • Target Engagement : Cellular thermal shift assay (CETSA) to confirm binding to intended targets (e.g., PARP1) .
  • Selectivity Profiling : Kinome-wide screening (e.g., KinomeScan) to rule off-target effects .
  • Phenotypic Validation : CRISPR knockout of suspected targets (e.g., TOP2A) to assess loss of activity .

Q. Notes

  • All synthetic steps require rigorous purity validation (HPLC ≥95%).
  • Biological assays should include positive controls (e.g., doxorubicin for cytotoxicity).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.